Critical Note: Limited Direct Comparative Data Available for the Target Building Block
A comprehensive search of primary research papers, patents, and authoritative databases (PubChem, BindingDB, ChEMBL) did not identify any head-to-head quantitative biochemical or cellular assay data for the isolated compound n-(4-((Cyclopropylamino)methyl)phenyl)acetamide against a specific comparator [1]. The compound is primarily cited within the Markush structures of patents as a potential synthetic intermediate for more complex, biologically evaluated LSD1/MAO inhibitors [2]. The absence of direct IC50, Ki, or selectivity data for this exact compound precludes a quantitative differentiation analysis at this time. Consequently, procurement decisions must be based on its structural utility within a validated synthetic route rather than on its standalone biological profile.
| Evidence Dimension | Biological Activity (LSD1 Inhibition) |
|---|---|
| Target Compound Data | No quantitative data found. |
| Comparator Or Baseline | NCL1 (a functionalized phenylcyclopropylamine derivative) LSD1 IC50 = 2.5 ± 0.5 μM [3] |
| Quantified Difference | N/A |
| Conditions | N/A |
Why This Matters
This information is crucial for scientific selection, as it clarifies that the compound's value proposition lies in its role as a well-defined chemical intermediate, not in its direct biological activity, guiding procurement toward synthetic chemistry rather than pharmacology labs.
- [1] PubChem. (2025). Compound Summary for CID 16333105: n-(4-((Cyclopropylamino)methyl)phenyl)acetamide. Biological Test Results. National Center for Biotechnology Information. Retrieved April 26, 2026. View Source
- [2] Guibourt, N., Ortega Muñoz, A., & Castro-Palomino Laria, J. (2011). U.S. Patent Application No. 20110263604. Oxidase inhibitors and their use. Oryzon Genomics, S.A. View Source
- [3] TargetMol. (2026). NCL1 (T86984) Product Information. Retrieved April 26, 2026. View Source
